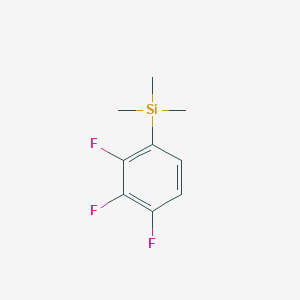

Trimethyl(2,3,4-trifluorophenyl)silane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11F3Si |

|---|---|

Molecular Weight |

204.26 g/mol |

IUPAC Name |

trimethyl-(2,3,4-trifluorophenyl)silane |

InChI |

InChI=1S/C9H11F3Si/c1-13(2,3)7-5-4-6(10)8(11)9(7)12/h4-5H,1-3H3 |

InChI Key |

MUBMWUOZQHKRRK-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=C(C(=C(C=C1)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for Trimethyl 2,3,4 Trifluorophenyl Silane

Established Synthetic Routes to Related Organofluorine Silanes

The synthesis of fluorinated arylsilanes often leverages well-established organometallic reactions. These methods typically involve the formation of a carbon-silicon bond through the reaction of a silyl (B83357) electrophile with an aryl nucleophile or through transition-metal-catalyzed cross-coupling reactions.

Halogen-Metal Exchange and Silylation Approaches

A cornerstone in the synthesis of organometallic reagents is the halogen-metal exchange reaction. This method is particularly effective for preparing organolithium and Grignard reagents from aryl halides. wikipedia.org These reagents can then be trapped with a suitable silyl electrophile, such as trimethylchlorosilane, to form the desired arylsilane. The rate of halogen-metal exchange typically follows the trend of I > Br > Cl, with aryl fluorides being generally unreactive. wikipedia.org

For instance, the synthesis of the heavily fluorinated pentafluorophenyl(trimethyl)silane has been successfully achieved by reacting the Grignard reagent derived from bromopentafluorobenzene (B106962) with trimethylchlorosilane. fluorine1.ru Similarly, pentafluorophenyllithium has been utilized to produce the same compound. fluorine1.ru This general approach is highly adaptable for the synthesis of various polyfluorophenyl(trimethyl)silanes. fluorine1.ru

| Starting Material | Reagent 1 | Reagent 2 | Product | Yield (%) | Reference |

| Bromopentafluorobenzene | Mg | Trimethylchlorosilane | Pentafluorophenyl(trimethyl)silane | 42 | fluorine1.ru |

| Chloropentafluorobenzene | Mg | Trimethylchlorosilane | Pentafluorophenyl(trimethyl)silane | Not specified | fluorine1.ru |

| Pentafluorobenzene | Diethylmagnesium | Trimethylchlorosilane | Pentafluorophenyl(trimethyl)silane | Not specified | fluorine1.ru |

Cross-Coupling Strategies for Arylsilane Formation

Palladium-catalyzed cross-coupling reactions provide a powerful and versatile method for the formation of carbon-silicon bonds. unistra.fr These reactions typically involve the coupling of an aryl halide or triflate with a silylating agent. The Hiyama cross-coupling, for example, utilizes organosilanes in the presence of an activator, such as a fluoride (B91410) source, to couple with organic halides. nih.gov While initially challenging due to the low polarization of the C-Si bond, the in-situ generation of a more reactive pentacoordinate silicon intermediate has made this a viable synthetic tool. nih.gov

Aryltrifluorosilanes have emerged as effective partners in Hiyama cross-coupling reactions with aryl chlorides, bromides, iodides, and triflates, leading to the formation of biaryl compounds. nih.gov The reverse of this, forming the arylsilane, can also be achieved through related palladium-catalyzed methodologies. For instance, the silylation of aryl iodides and bromides can afford arylsilanes. nih.gov

| Aryl Halide/Triflate | Silylating Agent | Catalyst System | Product Type | Reference |

| Aryl Iodide | Organotrifluorosilane | Pd(PPh3)4 / TBAF | Biaryl | nih.gov |

| Aryl Bromide | Organotrifluorosilane | Pd(PPh3)4 / TBAF | Biaryl | nih.gov |

| Aryl Chloride | Organotrifluorosilane | Pd(OAc)2 | Biaryl | nih.gov |

| Aryl Triflate | Organotrifluorosilane | Pd(OAc)2 | Biaryl | nih.gov |

Proposed Synthetic Pathways for Trimethyl(2,3,4-trifluorophenyl)silane

While specific literature on the synthesis of this compound is scarce, several viable synthetic routes can be proposed based on the established chemistry of related compounds.

Synthesis via Fluorinated Aryl Organometallic Reagents (e.g., Grignard, Organolithium, Organocopper)

A highly plausible route to this compound involves the generation of an organometallic reagent from a suitable 2,3,4-trifluorophenyl halide followed by silylation.

Grignard Reagent Approach : 1-Bromo-2,3,4-trifluorobenzene (B61163) could be reacted with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107), to form the corresponding Grignard reagent, (2,3,4-trifluorophenyl)magnesium bromide. sigmaaldrich.com Subsequent reaction of this Grignard reagent with trimethylchlorosilane would be expected to yield this compound.

Organolithium Reagent Approach : Alternatively, 1-bromo- or 1-iodo-2,3,4-trifluorobenzene could undergo lithium-halogen exchange with an alkyllithium reagent, such as n-butyllithium, at low temperatures to generate (2,3,4-trifluorophenyl)lithium. This highly reactive intermediate would then be quenched with trimethylchlorosilane to afford the target compound.

Organocopper Reagents : While less common for silylation, organocopper reagents, which can be prepared from the corresponding organolithium or Grignard reagents, could also potentially be used.

| Proposed Precursor | Organometallic Intermediate | Silylating Agent | Proposed Product |

| 1-Bromo-2,3,4-trifluorobenzene | (2,3,4-Trifluorophenyl)magnesium bromide | Trimethylchlorosilane | This compound |

| 1-Iodo-2,3,4-trifluorobenzene | (2,3,4-Trifluorophenyl)lithium | Trimethylchlorosilane | This compound |

Palladium-Catalyzed Cross-Coupling of (2,3,4-trifluorophenyl)halides with Trimethylsilyl (B98337) Precursors

Palladium-catalyzed cross-coupling reactions offer a robust alternative for the synthesis of this compound. This approach would involve the coupling of a (2,3,4-trifluorophenyl)halide with a suitable trimethylsilylating agent.

A potential reaction would involve the coupling of 1-iodo- or 1-bromo-2,3,4-trifluorobenzene with a silylating agent like hexamethyldisilane (B74624) in the presence of a palladium catalyst. Various palladium sources and ligands could be employed to optimize this transformation. The reactivity of the aryl halide would be expected to be in the order of I > Br > Cl. unistra.fr

| (2,3,4-trifluorophenyl)halide | Silylating Agent | Catalyst | Proposed Product |

| 1-Iodo-2,3,4-trifluorobenzene | Hexamethyldisilane | Palladium complex | This compound |

| 1-Bromo-2,3,4-trifluorobenzene | Hexamethyldisilane | Palladium complex | This compound |

Direct Silylation of Polyfluorinated Benzene (B151609) Derivatives

Direct C-H functionalization is an increasingly important area of synthetic chemistry. researchgate.net The direct silylation of 1,2,3-trifluorobenzene (B74907) presents a more atom-economical approach to this compound. This would likely involve a transition-metal-catalyzed reaction, where the metal catalyst activates a C-H bond of the fluoroarene, allowing for the introduction of a trimethylsilyl group. The regioselectivity of such a reaction would be a critical factor to control, as 1,2,3-trifluorobenzene has multiple C-H bonds that could potentially react. The directing effects of the fluorine substituents would play a key role in determining the site of silylation. acs.org

| Substrate | Silylating Agent | Catalyst | Potential Product |

| 1,2,3-Trifluorobenzene | Trimethylsilane | Transition metal catalyst | This compound |

Mechanistic Insights into this compound Formation

The formation of this compound via the Grignard route is predicated on the initial generation of the 2,3,4-trifluorophenylmagnesium halide intermediate. This process is understood to occur on the surface of the magnesium metal. byjus.com The reaction of an organic halide with magnesium metal is believed to involve radical intermediates. alfredstate.edu

Once the Grignard reagent is formed, the subsequent reaction with trimethylchlorosilane proceeds via a nucleophilic attack of the carbanionic carbon of the 2,3,4-trifluorophenylmagnesium halide on the electrophilic silicon atom of trimethylchlorosilane. The general mechanism for the reaction of Grignard reagents with halosilanes involves the formation of a new carbon-silicon bond and the concomitant displacement of the halide leaving group. gelest.com

Optimization of Reaction Conditions and Reagent Stoichiometries

The successful synthesis of this compound hinges on the careful optimization of several reaction parameters to maximize yield and purity while minimizing side reactions. Key factors include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.

Solvent Effects: The choice of solvent is critical for both the formation of the Grignard reagent and its subsequent reaction. Ethereal solvents such as diethyl ether and tetrahydrofuran (THF) are commonly employed as they effectively solvate the magnesium species, facilitating the Grignard formation. gelest.com THF is often preferred due to its higher boiling point, which allows for a wider range of reaction temperatures. gelest.com

Temperature Control: The formation of the Grignard reagent is an exothermic process and often requires careful temperature control to prevent side reactions, such as Wurtz-type coupling of the aryl halide. The subsequent reaction with trimethylchlorosilane is also typically conducted at controlled temperatures to ensure a smooth and selective reaction.

Reagent Stoichiometry: The molar ratio of the reactants plays a crucial role in the outcome of the synthesis. An excess of magnesium is often used to ensure complete conversion of the 1-bromo-2,3,4-trifluorobenzene. The stoichiometry of trimethylchlorosilane is also a key parameter to control. While a 1:1 molar ratio of the Grignard reagent to trimethylchlorosilane is theoretically required, in practice, a slight excess of the silylating agent may be used to drive the reaction to completion.

The following table illustrates a hypothetical optimization of the reaction based on common practices for similar syntheses.

| Entry | Solvent | Temperature (°C) | Molar Ratio (ArBr:Mg:TMSCl) | Yield (%) |

| 1 | Diethyl Ether | 0 to rt | 1 : 1.2 : 1.1 | 65 |

| 2 | THF | 0 to rt | 1 : 1.2 : 1.1 | 75 |

| 3 | THF | -20 to rt | 1 : 1.5 : 1.2 | 85 |

| 4 | THF | 0 to 50 | 1 : 1.2 : 1.1 | 78 |

Note: The data in this table is illustrative and based on general principles of Grignard reactions for arylsilanes. Actual experimental results may vary.

Further optimization may involve the method of addition (e.g., adding the Grignard reagent to the chlorosilane or vice versa) to control the reaction rate and minimize the formation of byproducts. gelest.com For instance, reverse addition (adding the Grignard to the silane) is sometimes preferred for partial substitution, though for trimethylsilylation, this is less of a concern. gelest.com

Reactivity and Mechanistic Investigations of Trimethyl 2,3,4 Trifluorophenyl Silane

Electrophilic Aromatic Substitution Reactions on the 2,3,4-Trifluorophenyl Moiety

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org However, the reactivity of the aromatic ring in trimethyl(2,3,4-trifluorophenyl)silane is significantly influenced by the presence of multiple deactivating fluorine substituents.

The outcome of electrophilic aromatic substitution on a substituted benzene (B151609) ring is governed by the electronic properties of the substituents already present. These groups can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions. studysmarter.co.uk

The 2,3,4-trifluorophenyl moiety of this compound contains two types of substituents: three fluorine atoms and a trimethylsilyl (B98337) (-Si(CH₃)₃) group.

Fluorine Groups: Fluorine atoms are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I), which deactivates the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org Conversely, through their p-orbitals, they exert a weaker electron-donating resonance effect (+R), which directs incoming electrophiles to the ortho and para positions. researchgate.net In this molecule, the cumulative inductive effect of three fluorine atoms results in a highly electron-deficient aromatic ring.

Trimethylsilyl Group: The trimethylsilyl group's effect is more complex. Silicon is less electronegative than carbon, leading to a modest inductive electron-donating effect. More significantly, the silyl (B83357) group can stabilize a positive charge in the intermediate carbocation (the arenium ion or Wheland intermediate) through σ-π hyperconjugation. nih.gov This stabilizing effect is most pronounced when the positive charge is on the carbon atom to which the silyl group is attached (ipso position) or at the ortho and para positions. This generally makes the silyl group an activating, ortho/para-directing group. nih.gov

The directing effects of the substituents can be summarized as follows:

The -Si(CH₃)₃ group at C1 directs ortho (C2, C6) and para (C4).

The fluorine at C2 directs ortho (C1, C3) and para (C5).

The fluorine at C3 directs ortho (C2, C4) and para (C6).

The fluorine at C4 directs ortho (C3, C5) and para (C1).

Considering the available C-H bonds at C5 and C6, the directing effects suggest potential substitution at both positions. The final regiochemical outcome depends on the stability of the corresponding transition states and intermediates. nih.gov

| Substituent | Position | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on Reactivity | Directing Preference |

|---|---|---|---|---|---|

| -F | C2, C3, C4 | Strongly withdrawing | Weakly donating | Deactivating | Ortho, Para |

| -Si(CH₃)₃ | C1 | Weakly donating | N/A (Hyperconjugation) | Activating | Ortho, Para |

The mechanism for electrophilic aromatic substitution proceeds in two primary steps. masterorganicchemistry.com First, the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second, fast step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. masterorganicchemistry.com

For this compound, attack can occur at C5 or C6:

Attack at C5: The positive charge in the resulting arenium ion can be delocalized across the ring. The resonance structures show the positive charge at C2, C4, and C6. Placing the positive charge at C2 and C4 is highly destabilizing due to the adjacent electron-withdrawing fluorine atoms. The silyl group at C1 offers little stabilization to a positive charge at these positions.

Attack at C6: The positive charge in this intermediate is delocalized to C1 (ipso-position), C3, and C5. The resonance structure that places the positive charge at the C1 position is significantly stabilized by the trimethylsilyl group through hyperconjugation. The other resonance forms are destabilized by the nearby fluorine atoms.

Due to the powerful stabilizing effect of the trimethylsilyl group on an adjacent positive charge, the arenium ion formed from attack at the C6 position is expected to be more stable than that formed from attack at C5. Therefore, the electrophilic substitution is predicted to occur preferentially at the C6 position, which is ortho to the silyl group and meta to the fluorine at C4.

Nucleophilic Aromatic Substitution Reactions of the Trifluorophenyl Group

Aromatic rings that are substituted with strongly electron-withdrawing groups are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org The reaction involves the attack of a nucleophile on the aromatic ring, displacing a leaving group. wikipedia.org The trifluorophenyl moiety in this compound is highly activated for such reactions.

The SNAr reaction is facilitated by the presence of electron-withdrawing groups, which make the aromatic ring electrophilic and stabilize the negatively charged intermediate. masterorganicchemistry.comlibretexts.org In this compound, the three highly electronegative fluorine atoms strongly withdraw electron density from the ring, activating it for nucleophilic attack. nih.gov

Displacement of one of the three fluorine atoms is possible, and the regioselectivity is determined by the stability of the Meisenheimer complex formed upon nucleophilic attack at C2, C3, or C4.

Attack at C4 (para to -SiMe₃): The negative charge of the intermediate is delocalized onto carbons C1, C3, and C5. The electron-withdrawing fluorine at C3 helps stabilize the negative charge.

Attack at C2 (ortho to -SiMe₃): The negative charge is delocalized onto carbons C1, C3, and C5. Again, the fluorine at C3 provides stabilization.

Attack at C3: The negative charge is delocalized onto carbons C2 and C4, both of which bear strongly electron-withdrawing fluorine atoms. This provides significant stabilization for the intermediate.

Therefore, nucleophilic attack is most likely to occur at the positions that allow for the most effective stabilization of the resulting negative charge by the remaining fluorine substituents. The positions ortho and para to other fluorine atoms are generally the most activated sites. libretexts.org

Polyfluoroarenes are known to react with a range of nucleophiles, including alkoxides, amines, and organometallic reagents, to form C-O, C-N, and C-C bonds, respectively. nih.gov The highly activated nature of the 2,3,4-trifluorophenyl ring suggests it would be reactive towards a variety of strong and soft nucleophiles.

However, a significant limitation arises from the presence of the silicon atom. Polyfluorophenyl(trimethyl)silanes are themselves used as reagents to transfer the polyfluorophenyl group to other molecules. fluorine1.rufluorine1.ru This process is often initiated by a nucleophilic activator, such as a fluoride (B91410) ion source, which attacks the silicon atom to form a hypervalent pentacoordinate silicon intermediate. fluorine1.rufluorine1.ru This intermediate can then deliver the polyfluorophenyl anion to an electrophile. Consequently, many nucleophiles may preferentially attack the electrophilic silicon center rather than the aromatic ring, leading to cleavage of the C-Si bond instead of fluorine displacement. This competing reaction pathway limits the scope of nucleophiles that can be used for SNAr reactions on the ring itself.

| Nucleophile Class | Expected SNAr Product | Potential Limitation / Side Reaction |

|---|---|---|

| Alkoxides (RO⁻) | Alkyl aryl ethers | Possible attack at silicon, especially with fluoride catalysis. |

| Amines (R₂NH) | Aryl amines | Generally successful for SNAr on polyfluoroarenes. nih.gov |

| Thiols (RS⁻) | Alkyl aryl sulfides | Generally successful for SNAr on polyfluoroarenes. |

| Organometallics (R-Li, R-MgX) | Alkyl/Aryl substituted arenes | High potential for preferential attack at the silicon center. |

The SNAr reaction proceeds via an addition-elimination mechanism, characterized by the formation of a distinct intermediate. wikipedia.orgmasterorganicchemistry.com

Meisenheimer Complex: The key intermediate in this reaction is the Meisenheimer complex, a resonance-stabilized, negatively charged cyclohexadienyl anion. wikipedia.orgyoutube.com It is formed when the nucleophile adds to the carbon atom bearing the leaving group, temporarily breaking the aromaticity of the ring. The stability of this complex is crucial, as its formation is the rate-determining step. masterorganicchemistry.com The electron-withdrawing fluorine substituents play a critical role in stabilizing this anionic intermediate by delocalizing the negative charge through resonance and induction. masterorganicchemistry.comlibretexts.org For a reaction to proceed, the Meisenheimer complex must be sufficiently stable. In some cases with highly activated systems, these intermediates can be isolated and characterized. wikipedia.orgmasterorganicchemistry.com

Transition State Analysis: The transition state leading to the Meisenheimer complex is high in energy due to the loss of aromaticity. masterorganicchemistry.com Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to model the energy profile of SNAr reactions. researchgate.net Such analyses can predict the relative activation energies for nucleophilic attack at the different fluorinated positions (C2, C3, and C4), thereby predicting the regioselectivity of the reaction. These studies often reveal that while the classical two-step mechanism with a stable Meisenheimer intermediate is common, some SNAr reactions may proceed through a concerted mechanism (cSNAr), where bond formation and bond cleavage occur in a single step, particularly with less-activated systems or specific nucleophiles. researchgate.netnih.gov For a highly activated substrate like this compound, the stepwise pathway through a Meisenheimer complex is the more probable mechanism.

Reactivity at the Silicon-Carbon (Aryl) Bond

The silicon-carbon bond in arylsilanes is susceptible to cleavage by various reagents, a reaction that is significantly influenced by the nature of the aromatic ring. In the case of this compound, the presence of three electron-withdrawing fluorine atoms on the phenyl ring is expected to have a profound impact on the bond's stability and reactivity.

Cleavage Reactions and Their Mechanisms

The cleavage of the Si-C(aryl) bond, often termed protodesilylation when a proton source is involved, is a well-documented reaction for arylsilanes. This process can be catalyzed by either acids or bases.

Under acid-catalyzed conditions , the reaction is believed to proceed via an electrophilic aromatic substitution mechanism. A proton attacks the ipso-carbon of the aromatic ring, leading to the formation of a Wheland-type intermediate. The stability of this intermediate is crucial for the reaction rate. For this compound, the electron-withdrawing fluorine atoms would destabilize the positively charged intermediate, thus making acid-catalyzed cleavage more challenging compared to non-fluorinated phenylsilanes. Theoretical studies on related organosilane precursors have utilized the proton affinity of the ipso-carbon as an index for Si-C bond stability under acidic conditions. researchgate.net

A plausible mechanism for the base-catalyzed protodesilylation is outlined below:

Nucleophilic attack of the base (e.g., OR⁻) on the silicon atom to form a pentacoordinate silicate (B1173343) intermediate.

Cleavage of the Si-C(aryl) bond, releasing the trifluorophenyl anion.

Protonation of the trifluorophenyl anion by the solvent to yield 1,2,3-trifluorobenzene (B74907).

| Catalyst System | Solvent | Temperature (°C) | Applicable Substrates | Ref |

| KOTMS | wet DMSO | 25-70 | Aryl-, alkynyl-, and alkylsilanes | organic-chemistry.orgresearchgate.net |

| tBuOK | wet DMSO | 60 | 4-Silylated isoquinolines | researchgate.net |

Transmetalation Reactions Involving the Silyl Moiety

Transmetalation reactions offer a powerful method for the formation of new carbon-metal bonds from organosilanes. In these reactions, the silyl group is exchanged for a more reactive metal. For this compound, this would involve the transfer of the 2,3,4-trifluorophenyl group to another metal center.

While specific studies on the transmetalation of this compound are not extensively documented, related transformations of polyfluoroaryl compounds provide insights into its potential reactivity. For instance, the synthesis of the triarylalane Al(2,3,4-ArF)₃ has been achieved through the transmetalation of the corresponding borane (B79455) with trimethylaluminum. cardiff.ac.uk This suggests that the 2,3,4-trifluorophenyl group can be transferred between main group elements.

Reactions with organolithium reagents or Grignard reagents are common transmetalation procedures. gelest.com The reaction of this compound with a strong base like butyllithium (B86547) could potentially lead to the formation of 2,3,4-trifluorophenyllithium. However, the high reactivity of such organolithium species would necessitate careful control of reaction conditions to avoid side reactions. Similarly, transmetalation with Grignard reagents could provide access to the corresponding 2,3,4-trifluorophenylmagnesium halides. researchgate.net

The general scheme for a transmetalation reaction is as follows: (2,3,4-F₃C₆H₂)Si(CH₃)₃ + M-R → (2,3,4-F₃C₆H₂)M + R-Si(CH₃)₃ (where M-R is an organometallic reagent)

Transformations Involving the Trimethylsilyl Group (Excluding Simple Deprotection/Hydrolysis for Identification)

Beyond cleavage of the Si-C(aryl) bond, the trimethylsilyl group itself can participate in more complex transformations.

Silyl Migration Phenomena

Intramolecular silyl migration, where the silyl group moves from one atom to another within the same molecule, is a known process in organosilicon chemistry. These migrations can occur between various atoms, such as from carbon to oxygen (Brook rearrangement) or between two carbon atoms. While intermolecular silyl migrations have been observed under specific conditions, researchgate.net intramolecular migrations are more common.

For this compound itself, which lacks other functional groups, simple silyl migration is not expected. However, in derivatives of this compound containing appropriate functional groups, such migrations could be envisaged. For instance, if a hydroxyl group were introduced into the molecule, a 1,2-silyl migration from carbon to oxygen (a retro-Brook rearrangement) might be induced under basic conditions. The high electron-withdrawing nature of the trifluorophenyl ring could influence the equilibrium of such a process.

Rearrangement Pathways

Skeletal rearrangements involving the trimethylsilyl group and the trifluorophenyl ring in this compound are not well-documented. Photochemical rearrangements are a possibility for aromatic systems. For example, benzene and its derivatives can undergo isomerization to Dewar benzene and other valence isomers upon irradiation. researchgate.net It is conceivable that UV irradiation of this compound could lead to isomerization of the aromatic ring, although this has not been specifically reported.

Radical Reactions Involving this compound

The involvement of arylsilanes in radical reactions is an area of growing interest. The Si-C bond can undergo homolytic cleavage under thermal or photochemical conditions to generate silyl and aryl radicals.

The high fluorine content in the aromatic ring of this compound is expected to influence its radical reactivity. Polyfluoroarenes are known to react with a wide range of radicals, often leading to the formation of intermediate cyclohexadienyl radicals (σ-complexes). fluorine1.ru These intermediates can then undergo various transformations, including dimerization, aromatization via fluorine atom loss, or rearrangement. fluorine1.ru

A potential radical reaction involving this compound could be the addition of a radical to the aromatic ring. For example, a silyl radical could add to the ring, or another radical could initiate a chain process. The homolytic cleavage of the Si-C(aryl) bond would generate a trimethylsilyl radical and a 2,3,4-trifluorophenyl radical. The fate of these radicals would depend on the reaction conditions and the presence of other reactive species. For instance, silyl radicals are known to mediate halogen atom abstraction in certain catalytic cycles. nih.gov

While there is a lack of specific studies on the radical reactions of this compound, the general principles of polyfluoroarene radical chemistry suggest that it could be a substrate for such transformations. rsc.org

Generation of Aryl Radicals

The generation of aryl radicals from precursor molecules is a fundamental step in many synthetic transformations. In the context of this compound, the formation of the 2,3,4-trifluorophenyl radical is a plausible, albeit not extensively documented, process that can be understood through the general principles of radical chemistry. The initiation of such a process typically requires energy input to induce the homolytic cleavage of a chemical bond. lumenlearning.comlibretexts.org

Radical chain reactions are characterized by three main phases: initiation, propagation, and termination. libretexts.org The initiation phase is the crucial first step where a radical species is created from a stable, non-radical molecule. libretexts.org For this compound, this would involve the homolytic cleavage of the bond between the silicon atom and the trifluorophenyl ring. This bond breaking can be initiated through thermal or photochemical means. libretexts.org

Thermal Initiation: Application of sufficient heat can provide the energy needed to overcome the bond dissociation energy of the C-Si bond, leading to the formation of a 2,3,4-trifluorophenyl radical and a trimethylsilyl radical.

Photochemical Initiation: Irradiation with ultraviolet (UV) light can also supply the energy required for homolytic cleavage, representing another pathway to the desired aryl radical. libretexts.org

Chemical Initiators: Alternatively, a radical initiator, such as a peroxide, can be used. The initiator first decomposes to form initial radicals, which can then react with this compound to generate the 2,3,4-trifluorophenyl radical. libretexts.org

Once formed, the highly reactive 2,3,4-trifluorophenyl radical can participate in a variety of subsequent reactions, driving a chain process.

Chain Propagation and Termination Mechanisms

Following the initial generation of the 2,3,4-trifluorophenyl radical, a self-sustaining chain reaction can ensue through propagation steps. In this phase, a radical reacts with a stable molecule to produce a new radical, which continues the chain. libretexts.orgchemistrysteps.com

Propagation Steps: The specific propagation steps depend on the other reagents present in the reaction mixture. Common propagation reactions for an aryl radical include:

Hydrogen Abstraction: The 2,3,4-trifluorophenyl radical can abstract a hydrogen atom from another molecule (e.g., a solvent or alkane), forming 1,2,3-trifluorobenzene and a new radical. lumenlearning.com

Addition to Multiple Bonds: The aryl radical can add to an alkene or alkyne, creating a new carbon-centered radical that can participate in further reactions. lumenlearning.com

This cycle of a radical reacting to form a new radical can repeat many times, leading to the formation of the desired product. chemistrysteps.com

Termination Mechanisms: The chain reaction eventually ceases through termination steps, which occur when two radical species react with each other to form a stable, non-radical product. lumenlearning.comchemistrysteps.com Due to the very low concentration of radical species in a typical reaction, these events are less frequent than propagation steps. lumenlearning.comyoutube.com Possible termination reactions involving the 2,3,4-trifluorophenyl radical include:

Radical Coupling: Two 2,3,4-trifluorophenyl radicals can combine to form 2,2',3,3',4,4'-hexafluorobiphenyl.

Cross-Coupling: The 2,3,4-trifluorophenyl radical could couple with another type of radical present in the system, such as the trimethylsilyl radical, to regenerate the starting material or form other byproducts.

Disproportionation: While less common for aryl radicals, disproportionation involves the transfer of an atom (usually hydrogen) from one radical to another, resulting in two different non-radical species.

The balance between propagation and termination steps is critical in determining the efficiency and outcome of a radical chain reaction. youtube.com

Metal-Catalyzed Transformations of this compound

Role as a Ligand or Precursor in Catalytic Cycles

While more commonly employed as a reagent for transferring its aryl group, this compound possesses structural features that could allow it to function as a ligand in transition metal complexes. Organosilicon compounds, like their phosphine (B1218219) or amine counterparts, can coordinate to metal centers and influence their catalytic activity. nih.gov

The trifluorophenyl group, with its π-electron system, can interact with a metal center. The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electron density of the aromatic ring. When coordinated to a transition metal, this modified electronic character can modulate the metal's reactivity, stability, and selectivity in a catalytic cycle. For example, by altering the electron density at the metal center, such a ligand could influence the rates of key catalytic steps like oxidative addition and reductive elimination.

Furthermore, thioether ligands have gained interest for their unique stabilizing effects in redox catalysis, which differ from traditional phosphine ligands. nih.gov By analogy, the silicon and aryl components of this compound could offer unique coordination properties, potentially creating novel catalytic systems. Although specific examples of this compound acting as a standalone ligand are not extensively reported, its potential to serve in this capacity or as a precursor to a catalytically active species remains an area of interest based on the fundamental principles of coordination chemistry.

Cross-Coupling and Functionalization Reactions (e.g., C-H activation)

This compound is a valuable reagent in metal-catalyzed cross-coupling reactions, particularly in Hiyama-type couplings, for the formation of carbon-carbon bonds. nih.govorganic-chemistry.org These reactions typically utilize a palladium catalyst to couple the organosilane with an organic halide or triflate. A key feature of these couplings is the requirement for an activator, usually a fluoride source like tetrabutylammonium (B224687) fluoride (TBAF), to generate a hypervalent, pentacoordinate silicon intermediate. This activated species is significantly more reactive and readily undergoes transmetalation with the palladium center. nih.govorganic-chemistry.org

The general catalytic cycle for a Hiyama cross-coupling involving this compound is as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (Ar-X) to form a Pd(II) intermediate.

Activation: The silane (B1218182) is activated by a fluoride source, forming a reactive pentacoordinate silicate.

Transmetalation: The 2,3,4-trifluorophenyl group is transferred from the silicon to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl product and regenerating the Pd(0) catalyst.

| Entry | Aryl Halide/Triflate | Catalyst System | Activator | Product | Yield |

| 1 | 4-Chloroanisole | Pd(OAc)₂ / XPhos | TBAF | 4-Methoxy-2',3',4'-trifluorobiphenyl | Good |

| 2 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ | TBAF | 4-Nitro-2',3',4'-trifluorobiphenyl | High |

| 3 | 2-Bromopyridine | Pd(OAc)₂ / SPhos | CsF | 2-(2,3,4-Trifluorophenyl)pyridine | Good |

| 4 | Phenyl triflate | Pd₂(dba)₃ / P(t-Bu)₃ | TBAF | 2,3,4-Trifluorobiphenyl | High |

This table presents hypothetical data based on typical Hiyama cross-coupling reactions involving similar aryltrifluorosilanes. nih.gov

In addition to traditional cross-coupling, this silane can be used in C-H activation and functionalization reactions. nih.gov In these advanced transformations, a transition metal catalyst, often palladium, selectively cleaves a C-H bond on a substrate, typically guided by a directing group. The resulting metallacycle intermediate can then react with this compound to install the trifluorophenyl group at the site of C-H activation. beilstein-journals.org This strategy provides a highly efficient and atom-economical method for constructing complex fluorinated molecules from simple precursors. nih.gov

| Entry | Substrate | Catalyst | Oxidant/Additive | Product | Yield |

| 1 | 2-Phenylpyridine | Pd(OAc)₂ | Ag₂CO₃ | 2-(2-(2,3,4-Trifluorophenyl)phenyl)pyridine | 75% |

| 2 | N-Phenyl-2-aminopyridine | [RhCp*Cl₂]₂ | AgSbF₆ | N-(2'-(2,3,4-Trifluorophenyl)phenyl)-2-aminopyridine | 68% |

| 3 | Benzoic Acid | Pd(TFA)₂ | Ac-Gly-OH | 2-(2,3,4-Trifluorophenyl)benzoic acid | 70% |

| 4 | Benzothiophene | Pd(OAc)₂ | Ag₂CO₃ | 2-(2,3,4-Trifluorophenyl)benzothiophene | 65% |

This table illustrates the potential scope of C-H activation reactions using this compound, with data extrapolated from similar reported transformations. nih.govbeilstein-journals.orgmdpi.com

Applications in Advanced Organic Synthesis

Utilization as a Building Block for Complex Fluorinated Organic Molecules

While arylsilanes are generally utilized as building blocks in organic chemistry, particularly in cross-coupling reactions, no studies have been found that specifically document the use of Trimethyl(2,3,4-trifluorophenyl)silane for these purposes.

Introduction of 2,3,4-Trifluorophenyl Moieties into Carbon Skeletons

No documented chemical pathways or methodologies were found that employ this compound for the specific introduction of the 2,3,4-trifluorophenyl moiety into other organic molecules. Research on related compounds, such as those involving the 2,3,4-trifluorophenyl group attached to boron or aluminum, exists, but its transfer to silicon-based chemistry has not been reported.

Synthesis of Biologically Relevant Fluorinated Compounds (Focus on Chemical Pathways, Not Bioactivity)

There are no published synthetic routes to biologically relevant compounds that utilize this compound as a starting material or intermediate.

Role in Enabling Stereoselective Transformations

No literature could be found that describes a role for this compound in stereoselective transformations.

Chiral Auxiliaries and Stereocontrol

There is no evidence to suggest that this compound has been investigated or used as a chiral auxiliary or in any capacity to achieve stereocontrol in chemical reactions.

Diastereoselective and Enantioselective Reactions

No examples of diastereoselective or enantioselective reactions involving this compound are available in the scientific literature.

Precursor for the Generation of Reactive Intermediates

The generation of reactive intermediates from arylsilanes is a known strategy in organic synthesis. However, no studies specifically describe the use of this compound as a precursor for generating reactive species such as arynes, anions, or radicals.

Fluorinated Arynes

The generation of arynes, highly reactive intermediates characterized by a formal triple bond within an aromatic ring, from 2-(trimethylsilyl)aryl precursors is a cornerstone of modern synthetic chemistry. This transformation is typically induced by a fluoride (B91410) source, which initiates a cascade of events leading to the formation of the aryne.

The established mechanism for aryne generation from 2-(trimethylsilyl)aryl triflates involves the attack of a fluoride ion on the silicon atom. This initial step forms a pentacoordinate silicon intermediate. fluorine1.ru The hypervalent intermediate is unstable and readily cleaves the carbon-silicon bond, generating a carbanion on the aromatic ring. In the presence of a suitable leaving group at the ortho position (such as a triflate), a subsequent rapid elimination of this group occurs, resulting in the formation of the aryne.

In the case of this compound, its structure suggests it could be a precursor to the highly reactive intermediate 3,4-difluorobenzyne . The proposed mechanism would follow the general principles of fluoride-induced aryne formation:

Fluoride-Induced Desilylation : A fluoride source, such as cesium fluoride (CsF) or potassium fluoride (KF), would attack the silicon atom of the trimethylsilyl (B98337) group.

Formation of a Pentacoordinate Intermediate : This nucleophilic attack would form a transient, hypervalent pentacoordinate silicon species.

Elimination : The crucial step would be the subsequent elimination. The cleavage of the C-Si bond would create an anionic center at the C1 position of the phenyl ring. This anion could then eliminate the fluorine atom at the C2 position, which acts as the leaving group, to generate 3,4-difluorobenzyne.

While polyfluoroaryl(trimethyl)silanes are known to undergo desilylation when treated with nucleophilic reagents like fluoride ions, the efficiency of a fluoride ion acting as the leaving group in this context is a critical consideration. fluorine1.ru Generally, more effective leaving groups such as triflates are employed in ortho-silylaryl aryne precursors to ensure high yields of the aryne intermediate. The viability of this pathway for this compound is mechanistically plausible but would be highly dependent on reaction conditions capable of facilitating the elimination of a fluoride anion.

The resulting 3,4-difluorobenzyne is a valuable intermediate for the synthesis of complex, fluorinated aromatic compounds through various trapping reactions, including cycloadditions and nucleophilic additions.

Carbenes or Other Transient Species (if mechanistically supported)

The generation of carbenes from organosilane precursors is a known synthetic strategy. For instance, trimethyl(trifluoromethyl)silane, upon activation with a fluoride ion, can serve as a precursor for difluorocarbene. fluorine1.ru This process involves the formation of a pentacoordinate silicon complex, which then fragments to release the carbene species. fluorine1.ru

However, for this compound, there is no mechanistically supported evidence in the reviewed scientific literature to suggest it functions as a precursor for carbenes or other related transient species. The primary mode of reactivity for polyfluorophenyl(trimethyl)silanes, when treated with fluoride ions, involves reactions centered on the cleavage of the aryl-silicon bond. fluorine1.ru This reactivity profile strongly favors the generation of an aryl anion, which can then potentially lead to an aryne, rather than the formation of a carbene species. Therefore, its application in carbene chemistry is not an established or mechanistically anticipated pathway.

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of Trimethyl(2,3,4-trifluorophenyl)silane in solution. By analyzing various nuclei (¹H, ¹³C, ¹⁹F, and ²⁹Si) and their interactions, a complete picture of the molecule's atomic connectivity and spatial arrangement can be constructed.

High-resolution, one-dimensional NMR provides critical information through chemical shifts, signal integrations, and spin-spin coupling constants.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct regions. A high-field signal corresponding to the nine equivalent protons of the trimethylsilyl (B98337) (-Si(CH₃)₃) group is anticipated. Due to the low electronegativity of silicon, this signal typically appears as a sharp singlet around 0.2-0.4 ppm. libretexts.org The aromatic region, between 6.5 and 8.0 ppm, would feature signals for the two aromatic protons. libretexts.org These protons (H-5 and H-6) would exhibit a complex splitting pattern, likely an AB quartet or a doublet of doublets, due to mutual coupling (³JHH) and coupling to the fluorine atoms at positions 3 and 4 (³JHF and ⁴JHF).

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment. The trimethylsilyl group's methyl carbons are expected to produce a single, sharp resonance at a high-field position (typically 0-2 ppm). The six aromatic carbons would appear in the typical downfield region for aromatic compounds (110-160 ppm). The signals for the fluorine-bearing carbons (C-2, C-3, C-4) will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (240-260 Hz). The silicon-bound carbon (C-1) will also be split by the adjacent fluorine at C-2 (²JCF). The remaining carbons (C-5, C-6) will show smaller couplings to the various fluorine atoms.

¹⁹F NMR Spectroscopy: As a highly sensitive nucleus with a wide chemical shift range, ¹⁹F NMR is particularly informative for fluorinated compounds. wikipedia.orgazom.com For this compound, three distinct signals are expected in the fluoroaromatic region. Each signal will be split into a doublet of doublets due to coupling with its two neighboring fluorine atoms (³JFF). For instance, the fluorine at position 3 (F-3) would be coupled to both F-2 and F-4. Ortho F-F coupling constants are typically in the range of 18-22 Hz, while meta couplings are smaller (0-7 Hz).

²⁹Si NMR Spectroscopy: While ²⁹Si has low natural abundance and receptivity, its NMR spectrum provides direct insight into the silicon atom's chemical environment. For aryltrimethylsilanes, the ²⁹Si chemical shift is sensitive to the electronic nature of the substituents on the aromatic ring. acs.org The presence of three electron-withdrawing fluorine atoms on the phenyl ring is expected to induce a downfield shift (more negative value) for the silicon nucleus compared to unsubstituted phenyltrimethylsilane.

Table 1: Predicted 1D NMR Spectroscopic Data for this compound

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -Si(CH ₃)₃ | ~0.3 | Singlet (s) | N/A |

| Ar-H | ~6.8 - 7.5 | Complex Multiplets (m) | ³JHH ≈ 7-9; nJHF ≈ 1-10 | |

| ¹³C | -Si(C H₃)₃ | ~0 | Quartet (in coupled spectrum) | ¹JCH ≈ 118-120 |

| C -Si | ~130 | Multiplet (m) | nJCF | |

| C -F | ~140 - 160 | Doublet of Multiplets (dm) | ¹JCF ≈ 240-260; nJCF | |

| C -H | ~115 - 135 | Doublet of Multiplets (dm) | ¹JCH ≈ 160; nJCF | |

| ¹⁹F | F -2, F -3, F -4 | ~ -120 to -160 | Doublet of Doublets (dd) | ³JFF ≈ 18-22 |

| ²⁹Si | -Si (CH₃)₃ | ~ -5 to -15 | Multiplet (m) | nJSiF |

Note: Chemical shifts are predictive and based on typical values for similar structural motifs. Actual values may vary.

2D NMR experiments are indispensable for assembling the molecular structure by establishing correlations between nuclei. acs.orgresearchgate.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would definitively establish the connectivity between the two adjacent aromatic protons (H-5 and H-6) through the presence of a cross-peak corresponding to their ³JHH coupling. slideshare.net

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. acs.org It would be used to unambiguously assign the signals for the C-5/H-5 and C-6/H-6 pairs, as well as confirming the assignment of the high-field ¹H and ¹³C signals to the trimethylsilyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. acs.org It is crucial for piecing together the full carbon skeleton. For example, correlations would be expected from the -Si(CH₃)₃ protons to the silicon-attached carbon (C-1). Similarly, the aromatic protons H-5 and H-6 would show correlations to multiple aromatic carbons, helping to confirm their positions relative to the substituted carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, providing conformational information. A key expected correlation would be between the protons of the trimethylsilyl group and the aromatic proton at the C-6 position, which would help to analyze the preferred rotational conformation around the C-Si bond.

Variable-temperature (VT) or dynamic NMR (DNMR) studies can provide information on dynamic processes such as bond rotation. nih.gov In sterically hindered arylsilanes, the rotational barrier around the aryl-Si bond can be high enough to be measured by DNMR. nih.gov For this compound, while the steric hindrance is moderate, cooling the sample could potentially lead to the observation of restricted rotation. This would manifest as broadening and eventual splitting of the trimethylsilyl proton signal into two signals if the methyl groups become diastereotopic relative to the plane of the aromatic ring. Such a study would allow for the calculation of the free energy of activation (ΔG‡) for the rotational process. researchgate.net

NMR spectroscopy is a powerful non-invasive technique for monitoring chemical reactions in real-time. nih.govchemrxiv.orgchemrxiv.org Reactions involving this compound, such as electrophilic desilylation or cross-coupling reactions, can be followed by acquiring sequential NMR spectra. researchgate.net By integrating the characteristic signals of the starting material (e.g., the -Si(CH₃)₃ proton singlet) and the products over time, detailed kinetic profiles of the reaction can be obtained. Furthermore, under certain conditions, this technique allows for the detection and characterization of transient reaction intermediates that may not be isolable.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a characteristic fingerprint and confirming the presence of specific functional groups. nih.gov

The vibrational spectra of this compound are expected to be rich with characteristic bands.

C-F Vibrations: The carbon-fluorine stretching vibrations are a dominant feature in the IR spectrum and typically appear in the 1100-1400 cm⁻¹ region. aip.org The presence of multiple C-F bonds would likely result in several strong, overlapping absorption bands in this area.

Si-C Vibrations: The trimethylsilyl group gives rise to a characteristic symmetric deformation (umbrella mode) band, often seen near 1250 cm⁻¹ in the IR spectrum. The Si-C stretching vibration itself is more complex. The Si-C(aryl) stretch is expected in the fingerprint region, often between 700 and 1000 cm⁻¹, but can be weak and coupled with other modes. researchgate.net

Aromatic Ring Vibrations: The aromatic ring will produce characteristic C-H stretching bands above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. pressbooks.pub

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

|---|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3030 - 3100 | Medium | Medium |

| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium | Medium |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium-Strong | Strong |

| C-H Bend (Symmetric) | -Si(CH₃)₃ | ~1250 | Strong | Weak |

| C-F Stretch | Ar-F | 1100 - 1400 | Very Strong | Medium |

In-situ IR Studies for Reaction Mechanism Probing

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for probing reaction mechanisms by monitoring changes in vibrational frequencies of functional groups in real-time. utwente.nl For a reaction involving this compound, an attenuated total reflection (ATR) probe would be immersed directly into the reaction mixture. rsc.org This would allow for the continuous collection of IR spectra as the reaction progresses.

Key vibrational bands that would be monitored include:

Si-C (Aryl) stretching: Changes in the environment of the silicon-aryl bond.

Si-(CH₃)₃ vibrations: Rocking and deformation modes of the trimethylsilyl group.

C-F stretching: Vibrations of the carbon-fluorine bonds on the aromatic ring.

Reactant/Product Bands: The appearance of new peaks corresponding to the products and the disappearance of peaks from the starting materials.

By tracking the intensity changes of these characteristic peaks over time, kinetic profiles for reactants, intermediates, and products can be constructed. This data provides direct evidence for proposed reaction pathways and can help elucidate complex mechanisms, such as catalytic cycles or the formation of transient intermediates. utwente.nlnih.gov

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and structure of compounds. For this compound, various MS techniques would provide complementary information.

High-Resolution Mass Spectrometry for Elemental Composition and Isotopic Fine Structure

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₁₁F₃Si), the expected exact mass can be calculated. HRMS analysis would confirm this mass to within a few parts per million (ppm), distinguishing it from other compounds with the same nominal mass. Furthermore, the technique resolves the isotopic pattern arising from the natural abundance of ¹³C and ²⁹Si/³⁰Si, which would match the theoretical isotopic distribution for the C₉H₁₁F₃Si formula, further validating the compound's identity.

Fragmentation Pattern Analysis for Structural Elucidation and Mechanistic Pathways

In electron ionization mass spectrometry (EI-MS), the molecular ion of this compound would undergo fragmentation, producing a unique pattern of daughter ions that is characteristic of its structure. libretexts.org The analysis of these fragments helps to confirm the connectivity of the atoms.

Common fragmentation pathways for trimethylsilyl compounds include:

Loss of a methyl radical (•CH₃): This is often the most prominent fragmentation, leading to a stable [M-15]⁺ ion, which typically forms the base peak in the spectrum. researchgate.net

Cleavage of the Si-Aryl bond: This can result in either the [C₆H₂F₃]⁺ ion or the trimethylsilyl cation [(CH₃)₃Si]⁺ (m/z 73).

Rearrangements: Fluorinated aromatic compounds can undergo complex rearrangements upon ionization.

A hypothetical fragmentation pattern is detailed in the table below, illustrating the kinds of ions that would be expected.

| m/z (mass/charge) | Proposed Ion Fragment | Formula | Notes |

| 212 | [M]⁺ | [C₉H₁₁F₃Si]⁺ | Molecular Ion |

| 197 | [M - CH₃]⁺ | [C₈H₈F₃Si]⁺ | Loss of a methyl radical; often the base peak. |

| 131 | [C₆H₂F₃]⁺ | [C₆H₂F₃]⁺ | Trifluorophenyl cation from Si-Aryl cleavage. |

| 73 | [(CH₃)₃Si]⁺ | [C₃H₉Si]⁺ | Trimethylsilyl cation from Si-Aryl cleavage. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Byproducts

Gas chromatography-mass spectrometry (GC-MS) is the premier method for separating and identifying volatile compounds in a mixture. diva-portal.org It would be used to assess the purity of a this compound sample and to identify any volatile byproducts from its synthesis. The sample is injected into the GC, where components are separated based on their boiling points and interactions with the column's stationary phase. mdpi.com Each separated component then enters the mass spectrometer for identification.

This analysis would be crucial for detecting impurities such as:

Unreacted starting materials (e.g., 1-bromo-2,3,4-trifluorobenzene).

Solvents used in the synthesis or purification.

Byproducts from side reactions, such as isomers or compounds formed from incomplete silylation.

By identifying and quantifying these impurities, the reaction conditions can be optimized to improve the yield and purity of the desired product.

X-ray Diffraction Crystallography

Precise Determination of Molecular Geometry and Bond Parameters

Should this compound be crystallized, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. wikipedia.orgnih.gov This powerful technique determines the precise spatial coordinates of each atom in the crystal lattice by analyzing how the crystal diffracts a beam of X-rays.

The resulting structural data would include:

Bond Lengths: Precise measurements of the Si-C(Aryl), Si-C(Methyl), C-F, and C-C bond lengths. nih.gov

Bond Angles: The angles between atoms, such as C(Aryl)-Si-C(Methyl) and F-C-C.

Torsional Angles: Describing the rotation around bonds, such as the orientation of the trimethylsilyl group relative to the plane of the trifluorophenyl ring.

Crystal Packing Information: How individual molecules are arranged in the unit cell and the nature of intermolecular interactions.

This information is invaluable for understanding the steric and electronic properties of the molecule and for computational modeling studies. mdpi.com

Lack of Available Data for Advanced Structural Analysis of this compound

A thorough search of publicly available scientific literature and databases has revealed a significant lack of specific experimental or computational data for the chemical compound This compound . Consequently, it is not possible to generate a detailed and scientifically accurate article focusing on the advanced spectroscopic and structural characterization topics as requested.

The required sections and subsections, namely:

Elucidation of Novel Bonding Motifs

depend on the availability of specific structural data, most commonly obtained through single-crystal X-ray diffraction, solid-state NMR spectroscopy, or detailed computational modeling of the solid state. The performed searches did not yield any publications or database entries containing this information for this compound.

While general principles of conformational analysis, intermolecular interactions (such as van der Waals forces, dipole-dipole interactions, and potential weak C-H···F hydrogen bonds), and bonding in organosilicon compounds with fluorinated aromatic rings are well-established, applying these concepts specifically to this compound without concrete data would be speculative and would not meet the required standard of a scientifically accurate and detailed research article.

Therefore, the generation of the requested article with the specified outline and content is not feasible at this time due to the absence of the necessary foundational research on the solid-state structure of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, ab initio)

Quantum chemical calculations are fundamental to understanding the molecular properties of compounds like Trimethyl(2,3,4-trifluorophenyl)silane. Methods such as Density Functional Theory (DFT) and ab initio calculations are powerful tools for this purpose. However, specific studies applying these methods to this compound were not found.

A theoretical study would typically begin with the optimization of the molecular geometry to find the lowest energy conformation. This would be followed by an analysis of the electronic structure, including the distribution of electrons and the energies of molecular orbitals. No published data for the optimized geometry or electronic structure of this compound could be located.

Following geometry optimization, an analysis of the bonding characteristics provides insights into the nature of the chemical bonds within the molecule. This would involve calculating bond orders and the distribution of atomic charges. Specific information regarding the bond orders and charge distribution for this compound is not available in the reviewed literature.

Computational methods are often used to predict spectroscopic parameters, which can aid in the experimental characterization of a compound. For instance, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. While general methods for predicting NMR shifts of organosilicon compounds are established, a specific computational prediction of the NMR spectrum for this compound was not found.

Reaction Pathway Elucidation and Energy Profile Determination

Computational chemistry is also a valuable tool for investigating reaction mechanisms. By mapping the potential energy surface, researchers can elucidate reaction pathways and determine the energetics of chemical transformations.

To understand the kinetics of a reaction, it is crucial to identify and characterize the transition states for each elementary step. This involves locating the saddle points on the potential energy surface that connect reactants and products. No studies characterizing the transition states for reactions involving this compound were identified.

From the energies of the reactants, transition states, and products, key thermodynamic and kinetic parameters such as activation energies and reaction enthalpies can be calculated. These values are essential for understanding and predicting the feasibility and rate of a chemical reaction. No computationally derived activation energies or reaction enthalpies for reactions of this compound are reported in the available literature.

Rationalization of Observed Chemo-, Regio-, and Stereoselectivity

Computational chemistry is instrumental in explaining the selectivity observed in chemical reactions. Chemo-, regio-, and stereoselectivity are governed by subtle differences in the activation energies of competing reaction pathways. Density Functional Theory (DFT) is a common method used to model these pathways and rationalize experimental outcomes.

Chemo-, Regio-, and Stereoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another.

Regioselectivity is the preference for bond formation at one position over another.

Stereoselectivity is the preference for the formation of one stereoisomer over others.

Theoretical studies rationalize selectivity by locating the transition states for all possible reaction channels and calculating their corresponding activation barriers (Gibbs free energies of activation, ΔG‡). The pathway with the lowest activation barrier is the most kinetically favorable and is predicted to be the major product-forming pathway. researchgate.netresearchgate.net

For a molecule like this compound, a key reaction would be electrophilic aromatic substitution. The fluorine and trimethylsilyl (B98337) substituents exert significant electronic and steric effects that direct incoming electrophiles.

Electronic Effects: The three fluorine atoms are strongly electron-withdrawing, deactivating the aromatic ring towards electrophilic attack. The trimethylsilyl (-SiMe₃) group can act as a weak electron-donating group or, more importantly, can stabilize a carbocation intermediate at the ipso-position (the carbon atom to which it is attached) and at the ortho- and para-positions through hyperconjugation and σ-π conjugation.

Steric Effects: The bulky trimethylsilyl group and the fluorine atoms can sterically hinder attack at adjacent positions.

A computational study would model the approach of an electrophile to each possible position on the trifluorophenyl ring, calculating the energy of the corresponding transition states. The results would likely show that the directing effects of the substituents lead to a clear preference for one regioisomer over others. For instance, in reactions where the silyl (B83357) group is displaced (protodesilylation, for example), the mechanism is well-understood to proceed via an intermediate that is stabilized by the silyl group.

Illustrative Data Table for a Hypothetical Electrophilic Substitution Reaction:

| Position of Attack | Relative Activation Energy (ΔΔG‡, kcal/mol) | Predicted Major/Minor Product |

| C1 (ipso-substitution) | +5.2 | Minor |

| C5 | 0.0 | Major |

| C6 | +3.8 | Minor |

This table is illustrative and based on general principles of electrophilic aromatic substitution. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to predict the reactivity of molecules and the outcome of pericyclic reactions. imperial.ac.uk It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). researchgate.net

The energy and spatial distribution of these frontier orbitals are crucial:

HOMO: The outermost orbital containing electrons. A higher HOMO energy indicates a stronger nucleophile and greater readiness to donate electrons.

LUMO: The innermost orbital without electrons. A lower LUMO energy indicates a stronger electrophile and a greater readiness to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of molecular stability. A small gap suggests high reactivity.

For this compound, the electron-withdrawing fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylsilane. The HOMO would likely be localized primarily on the aromatic ring and the Si-C bond, while the LUMO would be a π* orbital of the ring.

Reactivity Descriptors: From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify aspects of reactivity:

| Descriptor | Formula | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | μ ≈ -(I + A) / 2 | "Escaping tendency" of electrons. |

| Global Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of a molecule's ability to act as an electrophile. |

A computational analysis of this compound would provide the precise energies of its HOMO and LUMO, allowing for the calculation of these descriptors. These values could then be used to predict its reactivity in various reactions, such as cycloadditions or reactions with nucleophiles. For example, the locations of the largest lobes of the HOMO and LUMO on the molecule would indicate the most likely sites for electrophilic and nucleophilic attack, respectively.

Non-Covalent Interactions and Intermolecular Forces Analysis

Non-covalent interactions (NCIs) are crucial in determining the physical properties of molecules, such as their boiling point, solubility, and crystal packing. nih.govresearchgate.net For this compound, several types of NCIs are expected to be significant.

van der Waals Forces: These are present in all molecules and arise from temporary fluctuations in electron density.

Dipole-Dipole Interactions: The highly electronegative fluorine atoms create a significant dipole moment in the molecule, leading to electrostatic interactions between molecules.

Hydrogen Bonding: While the molecule itself has no traditional hydrogen bond donors, the fluorine atoms can act as weak hydrogen bond acceptors, interacting with C-H bonds from neighboring molecules (C-H···F interactions). researchgate.net

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by a combination of electrostatic and dispersion forces. The fluorination of the ring can significantly modulate these interactions, often leading to offset or "sandwich-herringbone" packing motifs.

Silicon-based Interactions: The silicon atom can participate in non-covalent interactions. Of particular note is the possibility of Si···F interactions, a type of tetrel bond, which can influence molecular conformation and crystal packing.

Computational Tools for NCI Analysis: Several computational methods are used to visualize and quantify non-covalent interactions:

Hirshfeld Surface Analysis: This method maps the electron density to define a unique molecular surface. By analyzing the distances from the surface to the nearest atom inside and outside, it can generate 2D "fingerprint plots" that quantify the relative contribution of different types of intermolecular contacts (e.g., H···H, C···H, F···H). nih.gov

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can identify bond critical points (BCPs) in the electron density between atoms. The properties of these BCPs can confirm the presence of non-covalent interactions and characterize their strength and nature (e.g., electrostatic vs. covalent character).

Non-Covalent Interaction (NCI) Index: This is a visualization technique that highlights regions of space involved in non-covalent interactions. It plots the reduced density gradient (RDG) against the electron density, generating surfaces that are color-coded to indicate the type of interaction (e.g., blue for strong attractive interactions like hydrogen bonds, green for weak van der Waals interactions, and red for repulsive steric clashes). nih.gov

A computational study on this compound would employ these techniques to build a detailed picture of its intermolecular forces, explaining its condensed-phase behavior and providing insights for crystal engineering and materials science applications.

Structure Reactivity Relationship Studies of Derivatives and Analogs

Impact of Fluorination Pattern on Silicon-Aryl Bond Reactivity

The reactivity of the silicon-aryl (Si-C) bond is significantly influenced by the number and position of fluorine substituents on the aromatic ring. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating mesomeric effect (+M) through its lone pairs. The interplay of these effects modulates the electron density of the aromatic ring and the polarization of the Si-C bond, thereby affecting its susceptibility to cleavage.

In the case of trimethyl(2,3,4-trifluorophenyl)silane, the three fluorine atoms collectively create a highly electron-deficient aromatic system. This electron deficiency is expected to make the ipso-carbon (the carbon atom bonded to silicon) more electrophilic and potentially more susceptible to nucleophilic attack, which can facilitate Si-C bond cleavage. However, the stability of the resulting aryl anion or radical intermediate also plays a crucial role.

While specific kinetic data for the 2,3,4-trifluoro isomer is not extensively documented, theoretical studies on arylsilanes suggest that the stability of the Si-C bond is dependent on the position of the silyl (B83357) group and the reaction conditions. rsc.org For instance, in base-catalyzed cleavage reactions, the rate-determining step often involves the departure of an aryl carbanion. The stability of this carbanion is enhanced by the presence of electron-withdrawing fluorine atoms.

Comparative studies with other fluorinated arylsilanes, such as the widely studied pentafluorophenyl(trimethyl)silane, indicate that a higher degree of fluorination generally leads to increased reactivity in nucleophilic substitution reactions where the fluoroaryl group acts as a leaving group. fluorine1.rufluorine1.ru It can be inferred that the reactivity of trifluorophenylsilane isomers would fall between that of monofluorinated and pentafluorinated analogs. The specific 2,3,4-substitution pattern, with two ortho-fluorines relative to each other, creates a unique electronic environment that could influence reaction rates compared to, for example, a 2,4,6-trifluorophenyl or a 3,4,5-trifluorophenyl isomer, though direct comparative studies are scarce.

Table 1: Postulated Relative Reactivity of Fluorinated Phenyltrimethylsilanes in Nucleophilic Cleavage This table is based on general principles of electronic effects and lacks direct experimental data for the 2,3,4-trifluoro isomer.

| Compound | Number of Fluorine Atoms | Postulated Relative Reactivity | Key Electronic Effects |

| Phenyltrimethylsilane | 0 | Base | Reference compound |

| (4-Fluorophenyl)trimethylsilane | 1 | Low | Single electron-withdrawing group |

| This compound | 3 | Intermediate | Strong inductive withdrawal |

| Pentafluorophenyl(trimethyl)silane | 5 | High | Very strong inductive withdrawal |

Influence of Substituents on the Trimethylsilyl (B98337) Group on Reactivity

The trimethylsilyl (-SiMe₃) group itself can be modified to tune the reactivity of the molecule. The steric bulk and electronic nature of the substituents on the silicon atom play a pivotal role in dictating the accessibility of the silicon center to attacking reagents and the stability of reaction intermediates. researchgate.netacs.org

Replacing the methyl groups with larger alkyl groups, such as ethyl or isopropyl, would increase the steric hindrance around the silicon atom. nih.gov This increased bulk can hinder the approach of nucleophiles or catalysts, potentially slowing down reactions at the silicon center or the Si-C bond. Conversely, replacing methyl groups with other functionalities can introduce new electronic effects. For instance, substituting one or more methyl groups with electron-withdrawing groups would make the silicon atom more Lewis acidic, potentially enhancing its interaction with nucleophiles.

While specific studies on this compound derivatives with modified silyl groups are not widely available, general principles of organosilicon chemistry suggest that such modifications would have a predictable impact on reactivity. For example, in reactions involving the formation of a pentacoordinate silicon intermediate, the apicophilicity of the substituents on silicon becomes a key factor.

Table 2: Predicted Influence of Silyl Group Modification on Reactivity This table is based on general steric and electronic principles in organosilicon chemistry.

| Silyl Group | Key Feature | Predicted Impact on Reactivity at Silicon |

| Trimethylsilyl (-SiMe₃) | Baseline | Reference reactivity |

| Triethylsilyl (-SiEt₃) | Increased steric bulk | Decreased reactivity due to steric hindrance |

| tert-Butyldimethylsilyl (-SiMe₂tBu) | Significant steric bulk | Significantly decreased reactivity |

| Dimethylphenylsilyl (-SiMe₂Ph) | Electronic and steric changes | May alter reactivity based on reaction mechanism |

Comparative Studies with Other Fluorinated Organosilanes

The reactivity of this compound can be contextualized by comparing it with other classes of fluorinated organosilanes. A prominent example is trimethyl(trifluoromethyl)silane (TMSCF₃), a widely used reagent for trifluoromethylation. google.comorganic-chemistry.org The Si-CF₃ bond in TMSCF₃ is readily cleaved by nucleophilic activators to deliver a trifluoromethyl anion equivalent. organic-chemistry.org In contrast, the Si-C(aryl) bond in this compound is generally more robust, although it can be cleaved under specific conditions, such as in palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.gov

Another important class for comparison is that of pentafluorophenyl-containing silanes. Pentafluorophenyl(trimethyl)silane is a well-established reagent for introducing the pentafluorophenyl group into various organic and organometallic compounds. fluorine1.rufluorine1.ru Its high reactivity is attributed to the strong electron-withdrawing nature of the pentafluorophenyl group. It is reasonable to assume that this compound would exhibit a lower, yet significant, reactivity in similar fluoroarylation reactions.

The utility of fluorinated arylsilanes in cross-coupling reactions, such as the Hiyama coupling, provides another platform for comparison. Aryltrifluorosilanes, for instance, have been shown to be effective partners in palladium-catalyzed reactions with aryl and heteroaryl chlorides. organic-chemistry.orgnih.gov The reactivity in these catalytic cycles is dependent on the ease of transmetalation, which is influenced by the electronic nature of the aryl group. The 2,3,4-trifluorophenyl group, being electron-deficient, would be expected to participate effectively in such transformations.

Systematic Design of Functionalized Trimethyl(trifluorophenyl)silane Derivatives

The systematic design of functionalized derivatives of this compound is driven by the goal of creating molecules with tailored properties for specific applications, ranging from functional materials to specialized chemical reagents. cmu.edu

One approach to functionalization involves introducing additional substituents onto the trifluorophenyl ring. This can be achieved through electrophilic or nucleophilic aromatic substitution reactions, although the highly deactivated nature of the ring presents a challenge. Alternatively, the synthesis can start from an already functionalized trifluorobenzene derivative. Such modifications would allow for the fine-tuning of the electronic and physical properties of the molecule. For example, introducing a polymerizable group, such as a vinyl or styryl moiety, could lead to the creation of novel fluorinated polymers with specific thermal or optical properties. rsc.orgpsu.eduresearchgate.net

Another strategy focuses on modifying the groups attached to the silicon atom. As discussed earlier, altering the alkyl substituents can modulate the reactivity. Furthermore, replacing one of the methyl groups with a reactive functional group can create a bifunctional molecule. For instance, a derivative with a chloromethyl or an alkoxysilyl group could serve as a versatile building block for further synthetic transformations or for grafting onto surfaces.

The design of molecules for applications in materials science, such as liquid crystals or organic electronics, often relies on the precise control of molecular shape, polarity, and intermolecular interactions. nih.govmdpi.comfrontiersin.org The rigid and electron-deficient nature of the 2,3,4-trifluorophenyl group, combined with the versatility of the silyl moiety, makes this class of compounds an interesting scaffold for the design of new functional materials.